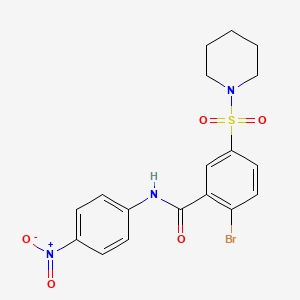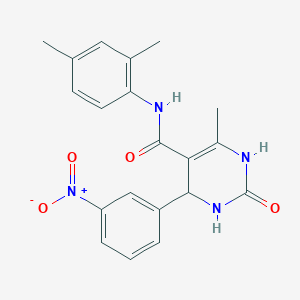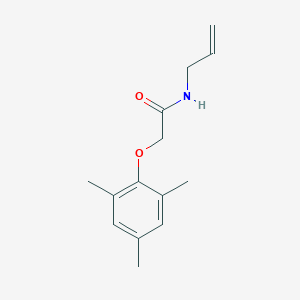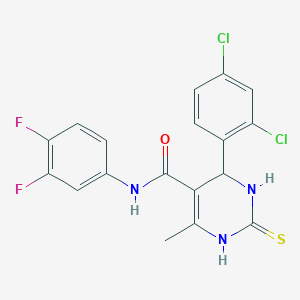![molecular formula C18H24N2O2 B3964068 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B3964068.png)
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol
Descripción general
Descripción
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol, also known as DMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQ is a quinoline derivative that has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. In
Mecanismo De Acción
The mechanism of action of 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol is complex and multifaceted. This compound has been shown to act as a potent antioxidant, scavenging free radicals and reactive oxygen species that can damage cells and DNA. This compound has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and metastasis. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating certain proteins and pathways that trigger cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to possess anti-inflammatory properties, and has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. This compound has also been shown to have neuroprotective effects, and has been shown to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease and other neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high yields and purity. This compound is also stable under a wide range of conditions, and can be stored for long periods of time without degradation. However, this compound also has some limitations for use in lab experiments. It is highly toxic, and must be handled with care. This compound also has limited solubility in water, which can make it difficult to use in certain experimental protocols.
Direcciones Futuras
There are many potential future directions for research on 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol. One area of research is in the development of new cancer treatments based on this compound and its derivatives. Researchers are also exploring the use of this compound in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, researchers are investigating the mechanism of action of this compound in more detail, in order to better understand its biological effects and potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to possess potent anti-tumor activity in vitro and in vivo, and has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of certain enzymes and signaling pathways.
Propiedades
IUPAC Name |
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11-6-5-7-15-17(11)19-14(4)16(18(15)21)10-20-8-12(2)22-13(3)9-20/h5-7,12-13H,8-10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGAETQZHZJVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C=CC=C3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963988.png)
![N-propylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3963998.png)


![6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3964012.png)
![N-{1-[(dimethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B3964015.png)
![1,1'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dipiperidine](/img/structure/B3964022.png)
![5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3964030.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964039.png)


![3-{[2-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B3964077.png)

